Ethyl 2-(3-chloro-2-methylpyridin-4-YL)acetate
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Overview
Description
3-Chloro-2-methylpyridine-4-acetic acid ethyl ester: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the third position, a methyl group at the second position, and an acetic acid ethyl ester group at the fourth position of the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methylpyridine-4-acetic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylpyridine and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 3-chloro-2-methylpyridine is reacted with ethyl bromoacetate under reflux conditions to form the desired ester product.
Industrial Production Methods: In an industrial setting, the production of 3-chloro-2-methylpyridine-4-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The ester group in 3-chloro-2-methylpyridine-4-acetic acid ethyl ester can undergo hydrolysis in the presence of an acid or base to form the corresponding carboxylic acid and ethanol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium azide or thiourea.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Major Products:
Hydrolysis: The major products are 3-chloro-2-methylpyridine-4-acetic acid and ethanol.
Substitution: The products depend on the nucleophile used, such as 3-amino-2-methylpyridine-4-acetic acid ethyl ester or 3-thio-2-methylpyridine-4-acetic acid ethyl ester.
Oxidation: The major product is 3-chloro-2-carboxypyridine-4-acetic acid ethyl ester.
Scientific Research Applications
Chemistry: 3-Chloro-2-methylpyridine-4-acetic acid ethyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It can be used to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, 3-chloro-2-methylpyridine-4-acetic acid ethyl ester is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 3-chloro-2-methylpyridine-4-acetic acid ethyl ester involves its interaction with specific molecular targets. The chloro group and the ester functionality play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
3-Chloro-2-methylpyridine: Lacks the acetic acid ethyl ester group, making it less versatile in synthetic applications.
2-Methylpyridine-4-acetic acid ethyl ester: Lacks the chloro group, which may reduce its reactivity in substitution reactions.
3-Chloro-4-acetic acid ethyl ester: Lacks the methyl group, which may affect its steric and electronic properties.
Uniqueness: 3-Chloro-2-methylpyridine-4-acetic acid ethyl ester is unique due to the presence of both the chloro and methyl groups on the pyridine ring, along with the acetic acid ethyl ester functionality. This combination of substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-2-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9(13)6-8-4-5-12-7(2)10(8)11/h4-5H,3,6H2,1-2H3 |
InChI Key |
YAGGMIZFJBFNDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=NC=C1)C)Cl |
Origin of Product |
United States |
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